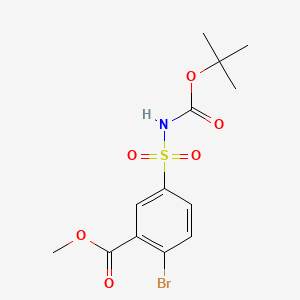
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate (CAS# 1272756-19-0) is a useful research chemical . It has a molecular weight of 394.24 and a molecular formula of C13H16BrNO6S . The IUPAC name for this compound is methyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C13H16BrNO6S/c1-13(2,3)21-12(17)15-22(18,19)8-5-6-10(14)9(7-8)11(16)20-4/h5-7H,1-4H3,(H,15,17) . This indicates the connectivity and hydrogen placement in the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 394.24 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a compound utilized in chemical synthesis, particularly in the development of cyclic sulfamidates and sulfamoylbenzoate derivatives. These compounds have potential applications in various fields, including medicinal chemistry and materials science.
Cyclic Sulfamidates Synthesis : BOC-protected chiral and hindered cyclic sulfamidates were synthesized, showing a versatile route to cyclic sulfamidates with differing N-alkyl substituents. These cyclic sulfamidates could serve as intermediates in the synthesis of pharmacologically active compounds or in material science applications (J. Posakony, J. Grierson, T. Tewson, 2002).
Sulfamoylbenzoate Derivatives : Novel polyfunctional arenesulfonamides, potentially acting as fungicides, were prepared starting from amino-bromobenzoic acids, indicating the utility of this compound in synthesizing compounds with potential antifungal activity against Malassezia furfur. This application is particularly relevant for developing treatments against skin diseases like seborrheic dermatitis (Lena Trifonov, Katerina Chumin, R. Gvirtz, Michal Afri, E. Korshin, G. Cohen, A. Gruzman, 2020).
Safety and Hazards
The safety information available indicates that Methyl N-Boc-2-bromo-5-sulfamoylbenzoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate can be achieved through a multi-step process involving protection, bromination, sulfonation, and deprotection reactions.", "Starting Materials": [ "Methyl 2-hydroxy-5-sulfamoylbenzoate", "Boc anhydride", "2,5-dibromobenzoic acid", "Triethylamine", "Dimethylformamide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group using Boc anhydride in the presence of triethylamine and dimethylformamide to obtain Methyl N-Boc-2-hydroxy-5-sulfamoylbenzoate.", "Step 2: Bromination of the protected compound with 2,5-dibromobenzoic acid in the presence of triethylamine and dimethylformamide to obtain Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.", "Step 3: Sulfonation of the brominated compound with sodium sulfite and hydrochloric acid in methanol to obtain Methyl N-Boc-2-bromo-5-sulfamoylbenzoate-5-sulfonic acid.", "Step 4: Deprotection of the Boc group using hydrochloric acid in methanol to obtain the final product, Methyl N-2-bromo-5-sulfamoylbenzoate." ] } | |
CAS No. |
1272756-19-0 |
Molecular Formula |
C18H32N4S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1 |
InChI Key |
CJSNSEJQHILRQM-NRXISQOPSA-N |
Isomeric SMILES |
CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N |
SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
Canonical SMILES |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
Synonyms |
Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


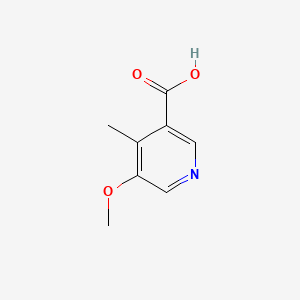

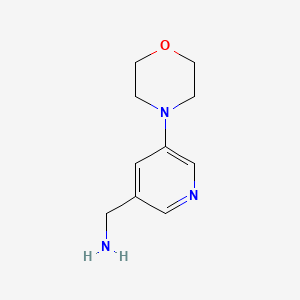
![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
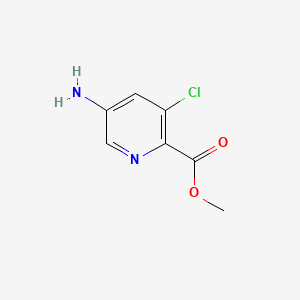
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)
![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)
![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572520.png)
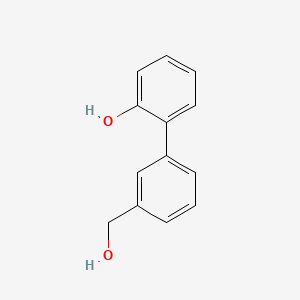
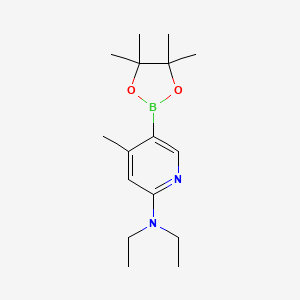
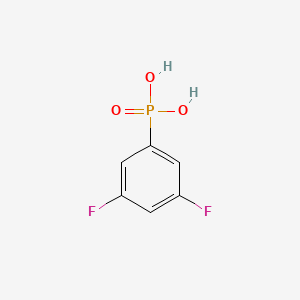
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
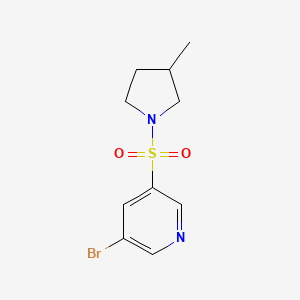
![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
